5-Amino-3-(trifluoromethyl)pentanoic acid
Overview
Description
5-Amino-3-(trifluoromethyl)pentanoic acid is an organic compound with the molecular formula C6H10F3NO2. It is characterized by the presence of an amino group at the 5th position and a trifluoromethyl group at the 3rd position on a pentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(trifluoromethyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The reaction typically employs trifluoromethyl iodide as the trifluoromethylating agent in the presence of a base such as potassium carbonate. The amino group can be introduced through reductive amination of the corresponding ketone intermediate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
5-Amino-3-(trifluoromethyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into proteins to study the effects of fluorinated amino acids on protein structure and function.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Amino-3-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, further influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(trifluoromethyl)pentanoic acid
- 5-Amino-3-(trifluoromethyl)benzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
Uniqueness
5-Amino-3-(trifluoromethyl)pentanoic acid is unique due to the specific positioning of the trifluoromethyl and amino groups on the pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-amino-3-(trifluoromethyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)4(1-2-10)3-5(11)12/h4H,1-3,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMNAOCYLBNGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255672 | |
Record name | Pentanoic acid, 5-amino-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258641-34-7 | |
Record name | Pentanoic acid, 5-amino-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 5-amino-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601255672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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